molecular formula C15H21FN2O2 B5382468 ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE

Cat. No.: B5382468
M. Wt: 280.34 g/mol
InChI Key: ZONKOXOHXCTGAC-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE is a chemical compound with the molecular formula C15H21FN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms.

Preparation Methods

The synthesis of ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE typically involves the reaction of 3-fluorobenzyl chloride with piperazine, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may explain its potential effects on the central nervous system. Additionally, the fluorobenzyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its balance of lipophilicity and reactivity, which can be advantageous in various applications.

Properties

IUPAC Name

ethyl 2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-2-20-15(19)12-18-8-6-17(7-9-18)11-13-4-3-5-14(16)10-13/h3-5,10H,2,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONKOXOHXCTGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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